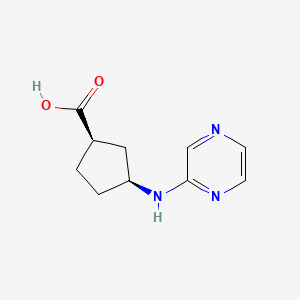
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid, also known as CPPC, is a cyclic amino acid that has been synthesized and studied for its potential applications in scientific research. CPPC has been found to have a unique mechanism of action and various biochemical and physiological effects that make it a promising candidate for future research.
Mécanisme D'action
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid acts as a competitive antagonist of the NMDA receptor by binding to the glycine binding site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the activation of the NMDA receptor, (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can modulate synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can modulate the release of neurotransmitters, such as glutamate and dopamine. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has also been found to have neuroprotective effects, which may be due to its ability to modulate the NMDA receptor. In vivo studies have shown that (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has several advantages for lab experiments. It is a highly selective antagonist of the NMDA receptor, which allows for precise modulation of synaptic plasticity and memory formation. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has also been shown to have low toxicity and high stability, which makes it suitable for long-term studies. However, (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has some limitations, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid. One potential direction is to further investigate its neuroprotective effects and its potential applications in the treatment of neurological disorders. Another direction is to study the effects of (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid on other neurotransmitter systems, such as the GABAergic system. Additionally, the development of more potent and selective NMDA receptor antagonists based on (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid could have significant implications for the treatment of neurological disorders.
Méthodes De Synthèse
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can be synthesized via a multi-step process that involves the reaction of pyrazine with cyclopentanone to form 2-(cyclopent-2-en-1-yl)pyrazine. This intermediate is then reacted with L-serine to form (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid. The synthesis of (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been found to act as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
(1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)7-1-2-8(5-7)13-9-6-11-3-4-12-9/h3-4,6-8H,1-2,5H2,(H,12,13)(H,14,15)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVTVVRZOGUGPZ-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

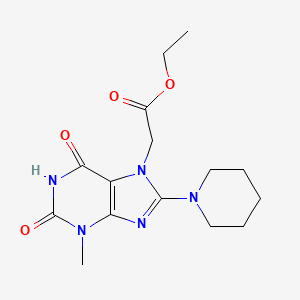
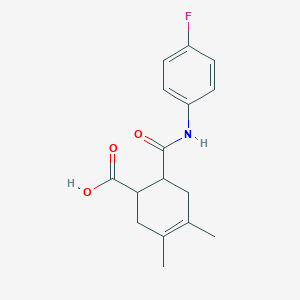
![3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2910039.png)
![8-(4-Fluorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2910043.png)


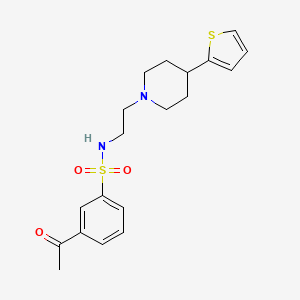
![3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile](/img/structure/B2910052.png)
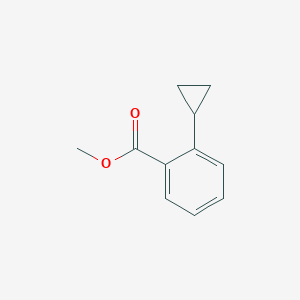
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2910055.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2910056.png)
![2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2910057.png)

